![molecular formula C13H20Cl2N2O2 B14060050 (R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Formation: The alkylated product is reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes.
Receptor Binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs for various diseases.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
作用機序
The mechanism of action of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(S)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl: The enantiomer of the compound, which may have different biological activities.
1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine: Without the hydrochloride salt form.
Other Piperazine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety and the piperazine ring in ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl provides distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H20Cl2N2O2 |
|---|---|
分子量 |
307.21 g/mol |
IUPAC名 |
1-[(1R)-1-(1,3-benzodioxol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-10(15-6-4-14-5-7-15)11-2-3-12-13(8-11)17-9-16-12;;/h2-3,8,10,14H,4-7,9H2,1H3;2*1H/t10-;;/m1../s1 |
InChIキー |
DRQOOUCGCNTWPY-YQFADDPSSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



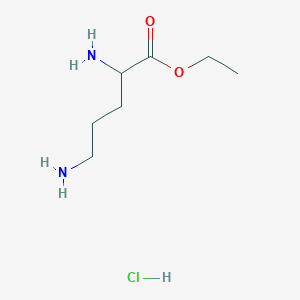
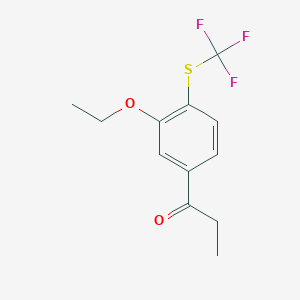
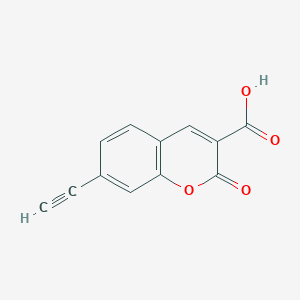

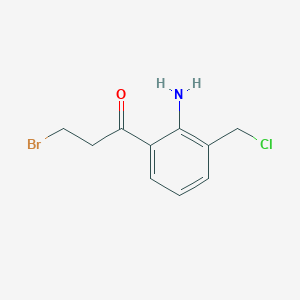
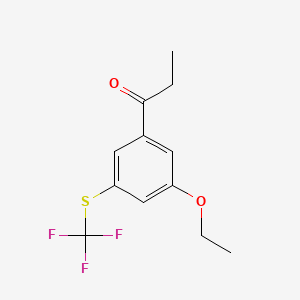
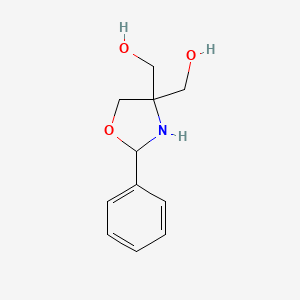
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
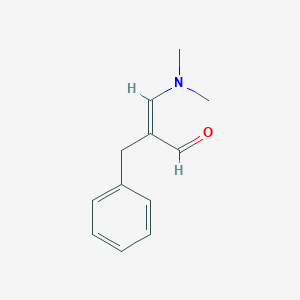

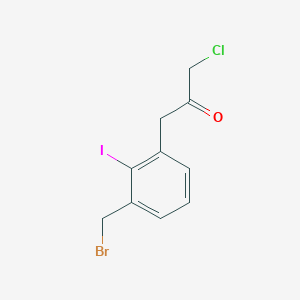
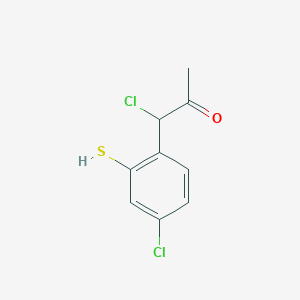
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
